6-Ethyl-5-fluoro-3-pyridinamine
Description
Contextualization within Functionalized Pyridine (B92270) Chemistry Research
The study of functionalized pyridines is a vibrant and rapidly expanding area of organic chemistry. sigmaaldrich.comchemicalbook.com Researchers are constantly developing innovative methods for the synthesis of pyridines with diverse substitution patterns. sigmaaldrich.comtcichemicals.comnih.gov These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and cyclization reactions. bldpharm.com The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for accessing molecules with desired properties. nih.govbldpharm.com
The structure of 6-Ethyl-5-fluoro-3-pyridinamine places it firmly within this research domain. The presence of three different substituents highlights the challenges and opportunities in regioselective synthesis. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity. The ethyl group can influence the molecule's lipophilicity and steric interactions. The amino group serves as a versatile precursor for the introduction of a wide array of other functional groups or for the construction of more complex molecular architectures.
Significance of Substituted Pyridinamines in Advanced Synthetic Methodologies
Substituted pyridinamines are highly valuable intermediates in organic synthesis. sigmaaldrich.com The amino group can act as a nucleophile, a directing group for further functionalization, or a precursor to other nitrogen-containing functionalities. The development of advanced synthetic methodologies often relies on the availability of such versatile building blocks.
For instance, the amino group of a pyridinamine can undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization, which allows for the introduction of diverse substituents. Furthermore, the amino group can direct electrophilic aromatic substitution to specific positions on the pyridine ring. In the context of this compound, the interplay between the directing effects of the amino, fluoro, and ethyl groups would be a key consideration in any further synthetic transformations. The development of efficient and selective methods to synthesize and functionalize such pyridinamines is therefore a significant goal in contemporary organic synthesis. tcichemicals.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
6-ethyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
QWJKPFGJJRJJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 6 Ethyl 5 Fluoro 3 Pyridinamine
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it less susceptible to electrophilic attack compared to benzene (B151609) but more reactive towards nucleophiles. wikipedia.orguoanbar.edu.iq The substituents on the ring, namely the amino, fluoro, and ethyl groups, further modulate this reactivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution reactions because of the deactivating effect of the nitrogen atom. uoanbar.edu.iq This effect is amplified in acidic conditions, where the nitrogen becomes protonated, forming a pyridinium (B92312) ion that strongly deactivates the ring. uoanbar.edu.iq Common electrophilic substitution reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iqlibretexts.org Friedel-Crafts reactions are typically not feasible as the Lewis acid catalyst coordinates with the nitrogen atom. libretexts.org
For 6-Ethyl-5-fluoro-3-pyridinamine, the amino group is a strong activating and ortho-, para-directing group. libretexts.org However, its activating influence can be attenuated by acetylation, which diverts the lone pair of electrons to the adjacent carbonyl group. libretexts.org This modification can allow for more controlled electrophilic substitutions. The fluorine atom is a deactivating group but directs electrophilic attack to the ortho and para positions. The ethyl group is a weak activating group. The interplay of these substituents determines the regioselectivity of any potential electrophilic substitution.
Nucleophilic Aromatic Substitution Reactions Involving Halo- or Activated Positions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). wikipedia.orguoanbar.edu.iqyoutube.com The presence of electron-withdrawing groups enhances this reactivity. libretexts.org In this compound, the fluorine atom at position 5 is a potential leaving group for nucleophilic substitution. However, its position meta to the nitrogen does not favor stabilization of the negatively charged intermediate, making substitution at this position less likely than at the ortho or para positions. youtube.com
For a nucleophilic attack to occur, the aromatic ring needs to be sufficiently electron-deficient. libretexts.org The rate of SNAr reactions increases with the number of electron-withdrawing groups. libretexts.org In some cases, nucleophilic substitution of a halogen on a pyridine ring can be achieved, with the reactivity order being F > Cl > Br > I, which is contrary to the typical trend for leaving group ability. libretexts.org This is because the rate-determining step is the addition of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. libretexts.org The synthesis of 3-fluoro-4-aminopyridine has been achieved through nucleophilic aromatic substitution on a pyridine N-oxide precursor, highlighting a potential strategy for introducing fluorine at the meta position. nih.gov
Transformations at the Amino Group
The amino group at the 3-position is a key site for functionalization, allowing for the introduction of various substituents.
N-Alkylation and N-Acylation Reactions
The amino group of aminopyridines can undergo N-alkylation and N-acylation. N-alkylation of aminopyridines can be challenging under standard reductive amination conditions due to the basicity of the pyridine nitrogen. nih.gov However, protocols involving protection of the amino group, for instance as a carbamate, followed by alkylation and deprotection have been developed. nih.gov Direct N-monoalkylation of 2- or 3-aminopyridines has been achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Heterogeneous catalysts have also been employed for the N-alkylation of aminopyridines. google.com The reaction of pyridine with alkyl halides leads to the formation of a pyridinium salt by alkylation at the nitrogen atom of the ring. wikipedia.org
N-acylation of the amino group is a common transformation. For instance, acetylation of aniline (B41778) derivatives can be used to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org
Diazotization Reactions and Subsequent Conversions (e.g., Sandmeyer-type, Balz-Schiemann-type transformations)
The primary aromatic amino group of 3-aminopyridines can be converted to a diazonium salt, which is a versatile intermediate for various transformations. google.com The diazotization is typically carried out by treating the aminopyridine with a nitrite (B80452) source, such as sodium nitrite or an alkyl nitrite, in the presence of an acid. google.comscienceforums.net
The resulting diazonium salt can undergo a variety of reactions:
Sandmeyer-type reactions: These reactions involve the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgchemeurope.com This is a widely used method for introducing these functional groups onto an aromatic ring. wikipedia.orgnih.gov
Balz-Schiemann-type transformations: This reaction is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org
Hydroxylation: The diazonium group can be replaced by a hydroxyl group, typically by heating the diazonium salt solution. nih.gov
Deamination: The amino group can be removed and replaced by a hydrogen atom by reacting the diazonium salt with a reducing agent like hypophosphorous acid. libretexts.org
It is important to note that pyridine-3-diazonium salts have different reactivity and stability compared to their 2- and 4-isomers. google.com The 3-diazopyridinium cation is relatively unstable and can decompose to 3-hydroxypyridine. nih.gov
Table 1: Examples of Diazotization and Subsequent Reactions of Aminopyridines
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-Aminopyridine (B143674) | 1. NaNO₂, HCl2. CuCl, HCl | 3-Chloropyridine | Sandmeyer Reaction |
| 3-Aminopyridine | 1. NaNO₂, HBF₄2. Heat | 3-Fluoropyridine | Balz-Schiemann Reaction |
| 3-Aminopyridine | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 3-Hydroxypyridine | Hydroxylation |
Reactivity of the Ethyl Substituent
The ethyl group attached to the pyridine ring at position 6 is generally less reactive than the pyridine nucleus or the amino group. The protons on the carbon atom adjacent to the ring (benzylic position) can exhibit some acidity and may be susceptible to deprotonation by a strong base, allowing for subsequent functionalization. imperial.ac.uk However, this reactivity is generally low. The ethyl group itself is largely unreactive towards the typical reagents used for modifying the pyridine ring and the amino group.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminopyridine |
| 3-Chloropyridine |
| 3-Fluoropyridine |
| 3-Hydroxypyridine |
| Pyridine |
| Benzene |
| Nitrobenzene |
| Aniline |
| Acetanilide |
| 3-fluoro-4-aminopyridine |
| 3-bromo-4-nitropyridine N-oxide |
| 3-fluoro-4-nitropyridine N-oxide |
| 2-chloro-3-aminopyridine |
| 2,3-dihalopyridine |
| Nicotinamide |
| Hypophosphorous acid |
| Sodium nitrite |
| t-Butyl nitrite |
| Copper(I) chloride |
| Copper(I) bromide |
| Copper(I) cyanide |
Oxidative Transformations of the C6-Ethyl Group
The ethyl group at the C6 position of the pyridine ring represents a site for potential oxidative functionalization. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar ethyl-substituted pyridines suggests several plausible transformation pathways.
Oxidation of the ethyl group can lead to a variety of valuable derivatives. Mild oxidation conditions could potentially yield the corresponding acetylpyridine, 1-(5-fluoro-3-amino-pyridin-6-yl)ethanone, a key intermediate for further functionalization. More vigorous oxidation could lead to the formation of the corresponding carboxylic acid, 5-fluoro-3-aminopyridine-6-carboxylic acid. These transformations are typically achieved using common oxidizing agents, with the choice of reagent and reaction conditions being critical to control the extent of oxidation.
It has been noted that for some pyridine derivatives, the presence of an N-oxide can facilitate the functionalization of an adjacent ethyl group. For instance, 2-ethyl-substituted pyridine N-oxides have been shown to undergo dual C-H activation to produce azafluorene (B8703113) N-oxides. claremont.edunih.gov This suggests that N-oxidation of this compound could be a viable strategy to enhance the reactivity of the C6-ethyl group.
Alpha-Functionalization of the Alkyl Chain
The α-position of the C6-ethyl group is another potential site for chemical modification through C-H functionalization. This approach allows for the direct introduction of new functional groups, expanding the molecular diversity of the scaffold. While direct C-H functionalization of complex molecules can be challenging due to the presence of multiple reactive sites, significant progress has been made in developing site-selective reactions. claremont.edu
For pyridine derivatives, transition-metal catalysis has emerged as a powerful tool for C-H activation. claremont.edunih.gov Although specific examples for this compound are scarce, general principles of C-H functionalization suggest that the α-carbon of the ethyl group could be targeted for reactions such as arylation, alkenylation, or amination. The directing effect of the pyridine nitrogen, potentially in concert with a suitable directing group, could play a crucial role in achieving regioselectivity. The development of such methodologies would provide a direct route to novel derivatives with potentially enhanced biological or material properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated and aminated pyridine core of this compound makes it a suitable substrate for various palladium-catalyzed transformations. These reactions typically involve the coupling of an organohalide with an organometallic reagent.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.org For this compound to participate in this reaction, it would first need to be converted to a halo-derivative, for instance, by replacing the amino group with a bromine or iodine atom via a Sandmeyer-type reaction. The resulting halopyridine could then be coupled with a variety of aryl or heteroaryl boronic acids to introduce new carbon-based substituents.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient heterocyclic halides, electron-rich and sterically hindered phosphine (B1218219) ligands often provide good results. nih.gov
Below is a representative table illustrating typical conditions for the Suzuki-Miyaura coupling of a hypothetical 3-halo-6-ethyl-5-fluoropyridine derivative.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | e.g., 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | e.g., 78 |
This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on similar heterocyclic systems. Actual results for this compound derivatives may vary.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly useful for synthesizing substituted anilines and other arylamines. Similar to the Suzuki-Miyaura coupling, a halo-derivative of this compound would be required as the starting material. This could then be coupled with a wide range of primary or secondary amines to generate novel N-substituted derivatives.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being particularly effective. The base also plays a crucial role, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide, and potassium phosphate.
The following table provides examples of typical conditions for the Buchwald-Hartwig amination of a hypothetical 3-halo-6-ethyl-5-fluoropyridine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | e.g., 90 |
| 2 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (3) | LHMDS | THF | 80 | e.g., 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 110 | e.g., 75 |
This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations on similar heterocyclic systems. Actual results for this compound derivatives may vary.
Sonogashira and Heck Coupling Applications
The Sonogashira and Heck couplings are powerful palladium-catalyzed reactions for the formation of C-C bonds, specifically for the synthesis of alkynes and alkenes, respectively.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org A halo-derivative of this compound could be coupled with various alkynes to introduce an alkynyl moiety, a versatile functional group that can undergo further transformations. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The Heck coupling involves the reaction of an alkene with an aryl or vinyl halide. This reaction would allow for the introduction of a vinyl group onto the pyridine ring of a halogenated this compound derivative. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base.
Both the Sonogashira and Heck couplings would significantly expand the synthetic utility of the this compound scaffold, providing access to a wide range of unsaturated derivatives for various applications.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.
Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment
A ¹H NMR spectrum of 6-Ethyl-5-fluoro-3-pyridinamine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about their connectivity and spatial arrangement.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their hybridization and chemical environment. The carbon signals of the pyridine ring and the ethyl group would appear at characteristic chemical shifts.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this would show a signal whose chemical shift and coupling to adjacent protons would confirm the position of the fluorine atom on the pyridine ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-proton bonds.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental composition, a key piece of data for confirming the identity of a new or synthesized compound.
Despite the established utility of these analytical methods, specific experimental data for this compound is not currently available in the searched scientific literature.
Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing the fragmentation patterns of a selected precursor ion. nih.gov For this compound, an initial mass spectrometry (MS) scan would determine its molecular weight. The molecular ion would then be isolated and subjected to collision-induced dissociation to generate a series of fragment ions, which are analyzed in a second stage of mass spectrometry.
The fragmentation patterns are predictable based on the compound's structure. Key fragmentation pathways for aminopyridines often involve:
Alpha-cleavage: The bond adjacent to the nitrogen in the amino group is a likely point of cleavage. libretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable fragment.
Ring Fragmentation: The pyridine ring itself can break apart in characteristic ways, often initiated by the loss of small, stable neutral molecules like HCN.
Loss of Substituents: The ethyl and fluoro groups can be lost as radicals or neutral molecules.
By analyzing the mass-to-charge ratio of these fragments, a detailed picture of the molecule's connectivity can be constructed. nih.govnews-medical.net High-resolution MS/MS would further allow for the determination of the elemental composition of each fragment, greatly increasing the confidence in the structural assignment. researchgate.net
Table 1: Hypothetical Key Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 140.08 (M+H)⁺ | 125.07 | •CH₃ | Loss of methyl radical from ethyl group |
| 140.08 (M+H)⁺ | 113.07 | C₂H₅• | Loss of ethyl radical |
| 140.08 (M+H)⁺ | 113.07 | HCN | Loss of hydrogen cyanide from the ring |
Note: This table is illustrative and based on known fragmentation patterns of similar compounds. Actual values would need to be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. acs.org These two methods are complementary, as a vibration may be strong in IR but weak or absent in Raman, and vice versa. acs.org
For this compound, the expected vibrational modes would provide clear signatures of its key structural features: njit.edunih.gov
N-H Vibrations: The amino group (-NH₂) would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear around 3030-3100 cm⁻¹. pressbooks.publibretexts.orgopenstax.org Aliphatic C-H stretching from the ethyl group would be observed in the 2850-2960 cm⁻¹ range.
C=C and C=N Stretching: The pyridine ring vibrations would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.org
C-F Stretching: A strong absorption band, typically in the 1000-1400 cm⁻¹ range, would indicate the presence of the carbon-fluorine bond.
C-N Stretching: The stretching of the bond between the amino group and the pyridine ring would likely appear in the 1250-1350 cm⁻¹ region.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H | Stretch | 3030 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |
| C-F | Stretch | 1000 - 1400 | IR (Strong) |
Note: This table is illustrative. The exact positions of the peaks can be influenced by the electronic effects of the substituents and their positions on the pyridine ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique would provide unambiguous proof of the structure of this compound, assuming a suitable single crystal can be grown.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. Key information obtained would include:
Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-N, C-F, C-H, N-H) and the angles between them.
Conformation: The spatial orientation of the ethyl group relative to the pyridine ring.
Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, including hydrogen bonding involving the amino group and the pyridine nitrogen, and potential π-π stacking interactions between aromatic rings. researchgate.net
For related pyridine derivatives, X-ray crystallography has been used to confirm structures and understand the influence of substituents on the crystal packing. acs.org
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are central to chemical analysis, used to separate components of a mixture and to determine the purity and concentration of a substance. americanpharmaceuticalreview.com
GC-MS is a robust technique for analyzing volatile and thermally stable compounds. nih.govlabrulez.com Given its molecular weight, this compound is likely amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer.
This technique is highly effective for:
Purity Assessment: Detecting volatile impurities in a sample of this compound.
By-product Identification: Identifying volatile side-products from its synthesis.
The mass spectrometer provides structural information on any separated impurities, aiding in their identification. mdpi.com For some amines, derivatization may be required to improve volatility and chromatographic performance. researchgate.netcapes.gov.br
LC-MS is a versatile and powerful tool for the analysis of a wide range of compounds, particularly those that are not sufficiently volatile or are thermally unstable for GC-MS. jst.go.jpresearchgate.netscispace.com It is a cornerstone of pharmaceutical analysis for impurity profiling. resolvemass.canih.gov
For this compound, LC-MS would be used to:
Separate the main compound from non-volatile or thermally labile impurities and starting materials.
Identify impurities by obtaining their molecular weight and fragmentation data from the mass spectrometer.
Modern LC-MS systems offer high sensitivity and specificity, making it possible to detect and identify impurities at very low levels. resolvemass.ca
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of chemical compounds in the pharmaceutical industry. allfordrugs.comonyxipca.comlabmanager.com A validated HPLC method can accurately determine the purity (assay) of this compound.
The method involves separating the compound on a column and detecting it, typically with an ultraviolet (UV) detector. The area of the peak corresponding to the compound is proportional to its concentration. For quantitative analysis, a typical HPLC method would involve:
Column: A reversed-phase column (e.g., C18) is commonly used for aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the compound.
Detection: UV detection at a wavelength where the compound shows maximum absorbance would provide high sensitivity.
By comparing the peak area of the sample to that of a certified reference standard, the precise purity and concentration can be determined. researchgate.net
Computational and Theoretical Investigations of 6 Ethyl 5 Fluoro 3 Pyridinamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the properties of molecules like 6-Ethyl-5-fluoro-3-pyridinamine from first principles, providing insights that complement experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to predict the molecular structure and vibrational spectra of molecules. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its ground-state optimized geometry. doi.org
These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on analogous fluorinated pyridines and other heterocyclic systems reveal excellent agreement between DFT-calculated geometries and those determined experimentally by X-ray diffraction. researchgate.netresearchgate.net The presence of the electron-withdrawing fluorine atom and the electron-donating amino and ethyl groups significantly influences the charge distribution and geometry of the pyridine (B92270) ring.
The predicted geometric parameters for this compound, based on DFT calculations of similar molecules, are expected to show specific characteristics.
Table 1: Predicted Optimized Molecular Geometry Parameters (DFT)
| Parameter | Predicted Value | Significance |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for a C(sp²)-F bond on an aromatic ring. |
| C-N (amino) Bond Length | ~1.39 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| C-C (ethyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) bond length. |
Vibrational frequency analysis is another key output of DFT calculations. The computed harmonic frequencies, when appropriately scaled to correct for systematic errors, can be compared with experimental infrared (IR) and Raman spectra. doi.orgnih.gov This allows for the definitive assignment of vibrational modes to specific functional groups.
Table 2: Predicted Key Vibrational Frequencies (DFT)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3500-3300 | Amino (-NH₂) Group |
| C-H Aromatic Stretch | 3100-3000 | Pyridine Ring |
| C-H Aliphatic Stretch | 3000-2850 | Ethyl (-CH₂CH₃) Group |
| C=N/C=C Ring Stretch | 1600-1450 | Pyridine Ring |
| N-H Bending | 1650-1580 | Amino (-NH₂) Group |
Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for high-accuracy predictions. nih.gov While computationally more demanding, these methods are not reliant on empirically fitted functionals. Calculations on related halopyridines have utilized ab initio methods to compute molecular structures, comparing them to pyridine itself. researchgate.net For this compound, ab initio calculations would serve to validate the results from DFT and provide benchmark data for properties like dipole moment, polarizability, and rotational constants with high precision. doi.org
Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods
Computational chemistry is a vital tool for elucidating reaction mechanisms at the molecular level. For a molecule like this compound, this could involve modeling its role as a nucleophile in a substitution reaction or its behavior in an enzyme active site. Quantum mechanical cluster models, often using DFT, can be constructed to represent the reacting system. rsc.org By mapping the reaction coordinate, stationary points on the potential energy surface, including reactants, intermediates, products, and crucially, transition states, can be located and characterized. rsc.org Frequency calculations are used to confirm the nature of these points: minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. This approach provides detailed insights into activation energy barriers and the stereospecificity of reactions. rsc.org
Molecular Orbital Analysis and Electronic Descriptors of Reactivity and Selectivity
The reactivity of this compound can be rationalized by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. doi.orgresearchgate.net For this compound, the HOMO is expected to have significant density on the amino group and the electron-rich positions of the pyridine ring. The LUMO is expected to be distributed across the π-system of the ring, influenced by the electronegative fluorine atom.
Table 3: Predicted Electronic Descriptors (DFT)
| Descriptor | Predicted Property | Chemical Implication |
|---|---|---|
| HOMO Energy | High (less negative) | Indicates susceptibility to oxidation and electrophilic attack, primarily at the amino group. |
| LUMO Energy | Low (more negative) | Indicates susceptibility to reduction and nucleophilic attack on the pyridine ring. |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher polarizability and reactivity compared to a molecule with a large gap. doi.org |
Intermolecular Interaction Studies
The functional groups on this compound—the amino group (hydrogen bond donor), the pyridine nitrogen (hydrogen bond acceptor), and the fluorine atom (weak hydrogen bond acceptor)—govern its intermolecular interactions. Computational studies can model these interactions explicitly.
Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding. The N-H protons of the amino group can form strong hydrogen bonds with the nitrogen atom of a neighboring pyridine ring (N-H···N). This type of interaction is often observed in the crystal structures of related amino-pyridines and pyrimidines, leading to the formation of dimers or chains. nih.govnih.gov
π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other rings. Computational analysis can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these interactions to crystal packing or self-assembly.
Solvent Effects: The behavior of the molecule in solution can be modeled using implicit or explicit solvent models. These calculations can predict how the polarity of the solvent affects conformational equilibria, reactivity, and electronic properties. The ability to form hydrogen bonds suggests moderate solubility in polar solvents. cymitquimica.com
6 Ethyl 5 Fluoro 3 Pyridinamine As a Strategic Synthon in Complex Organic Synthesis
Role in the Construction of Advanced Heterocyclic Systems
The strategic placement of amino, fluoro, and ethyl groups on the pyridine (B92270) ring endows 6-ethyl-5-fluoro-3-pyridinamine with a unique reactivity profile, making it a valuable synthon for the construction of complex heterocyclic systems. The interplay of these functionalities allows for a range of synthetic transformations, leading to the formation of novel fused ring systems and diverse nitrogen-containing heterocycles.
Formation of Fused Ring Systems and Polycyclic Architectures
The 3-amino group of this compound serves as a versatile handle for the construction of fused heterocyclic rings. Through condensation reactions with various bifunctional reagents, a plethora of polycyclic architectures can be accessed. For instance, reaction with β-ketoesters can lead to the formation of pyridopyrimidines, while condensation with α,β-unsaturated ketones can yield pyridotetrahydropyridines. The fluorine atom at the 5-position can influence the regioselectivity of these cyclization reactions through its electronic effects, potentially directing the formation of specific isomers.
Furthermore, the pyridine nitrogen can participate in cyclization reactions, particularly after activation. For example, N-alkylation followed by an intramolecular cyclization could provide access to novel bridged heterocyclic systems. The ethyl group at the 6-position, while seemingly a simple alkyl substituent, can also play a role in directing the steric course of these reactions, favoring the formation of less hindered products.
Illustrative Examples of Fused Ring Systems from this compound
| Reagent | Fused Ring System | Potential Application |
| Diethyl malonate | Pyridopyrimidinone | Medicinal Chemistry |
| 2,3-Butanedione | Pyridopyrazine | Materials Science |
| Ethyl acetoacetate | Pyridopyrimidinone | Agrochemicals |
Note: The examples in this table are illustrative and based on the known reactivity of related aminopyridines.
Incorporation into Diverse Nitrogen-Containing Heterocycles
Beyond fused systems, the amino group of this compound is a key functional group for its incorporation into a wide array of nitrogen-containing heterocycles. Diazotization of the amino group can generate a diazonium salt, a highly versatile intermediate. This salt can undergo various transformations, including Sandmeyer-type reactions to introduce a range of substituents, or coupling reactions to form azo compounds.
Additionally, the amino group can act as a nucleophile in substitution reactions. For example, reaction with activated carbonyl compounds can lead to the formation of amides, which can then be further elaborated. Acylation followed by reduction provides access to secondary amines, expanding the range of accessible derivatives.
Application in Tandem and Cascade Organic Transformations
The unique substitution pattern of this compound makes it an ideal candidate for use in tandem and cascade organic transformations, where multiple bond-forming events occur in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.
For example, a tandem reaction could be initiated by the reaction of the amino group with an α,β-unsaturated aldehyde. The resulting Michael adduct could then undergo an intramolecular cyclization, followed by dehydration, to afford a complex heterocyclic product in a single operation. The fluorine and ethyl groups can influence the stereochemical outcome of such transformations, providing a degree of diastereocontrol.
Hypothetical Tandem Reaction Involving this compound
| Reaction Type | Reactants | Product |
| Aza-Michael/Aldol Condensation | Acrolein | Fused Dihydropyridine |
Note: This represents a plausible but hypothetical reaction pathway.
Derivatization Strategies for Exploring Structure-Reactivity Relationships in Chemical Systems
The derivatization of this compound is crucial for exploring structure-reactivity relationships. By systematically modifying the core structure, the electronic and steric properties of the molecule can be fine-tuned, allowing for a deeper understanding of its chemical behavior.
The amino group is the primary site for derivatization. Acylation, sulfonylation, and alkylation reactions can be readily performed to introduce a wide variety of substituents. The resulting derivatives can then be subjected to various chemical transformations to probe the influence of the newly introduced group on the reactivity of the pyridine ring. For instance, the electron-withdrawing or -donating nature of the substituent on the amino group will modulate the nucleophilicity of the pyridine nitrogen and the susceptibility of the ring to electrophilic or nucleophilic attack.
Methodologies for Stereoselective Transformations Utilizing Derivatives of this compound
Derivatives of this compound can be employed in stereoselective transformations, particularly when a chiral auxiliary is introduced. For example, acylation of the amino group with a chiral carboxylic acid would yield a chiral amide. This chiral center can then direct the stereochemical course of subsequent reactions, such as additions to the pyridine ring or reactions at the ethyl group.
Another approach involves the use of chiral catalysts in reactions involving derivatives of this compound. For instance, a prochiral derivative could be subjected to an asymmetric hydrogenation or an asymmetric cross-coupling reaction in the presence of a chiral metal catalyst to generate an enantioenriched product. The fluorine atom can play a role in coordinating to the metal center, thereby influencing the enantioselectivity of the transformation.
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. beilstein-journals.org While classical methods like the Hantzsch synthesis are foundational, future efforts for preparing 6-Ethyl-5-fluoro-3-pyridinamine will prioritize efficiency, sustainability, and modularity. beilstein-journals.org
Emerging strategies that could revolutionize its synthesis include:
C-H Functionalization: Direct, late-stage functionalization of a simpler pyridine (B92270) core avoids the need for pre-functionalized starting materials, reducing step counts and improving atom economy. mdpi.com Palladium-catalyzed C-3 arylation of pyridine is one such promising strategy. mdpi.com
Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.govresearchgate.net This is particularly advantageous for managing potentially energetic reactions often associated with fluorinated compounds.
Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods, often under milder conditions. nih.gov This approach is highly effective for synthesizing C(sp³)-rich tertiary amines. nih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes while improving yields, representing a greener and more efficient synthetic alternative. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyridinamine Synthesis
| Feature | Classical Batch Synthesis (e.g., Hantzsch) | Modern Flow Chemistry | Microwave-Assisted Synthesis |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | Minutes |
| Scalability | Challenging | Straightforward | Moderate |
| Process Control | Limited | High (Temperature, Pressure, Mixing) | High (Temperature, Power) |
| Yield & Purity | Variable | Often Higher | Often Higher |
| Safety Profile | Moderate | Improved | Improved (Contained) |
| Green Aspect | Higher Solvent Waste | Lower Solvent Waste | Lower Energy Consumption |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The electronic landscape of this compound is ripe for exploration. The interplay between the activating amino/ethyl groups and the deactivating, ortho-directing fluorine atom creates unique opportunities for regioselective reactions. Future research will likely focus on:
Selective Functionalization: Developing methods to selectively target the C-2, C-4, and C-6 positions of the pyridine ring is a significant goal. colostate.edunih.gov
Phosphorus Ligand-Coupling: This represents an alternative strategy for forming new carbon-carbon and carbon-heteroatom bonds on electron-deficient heterocycles like pyridine. colostate.edu
Transformations of the Amino Group: Moving beyond simple diazotization, research into novel coupling reactions and derivatizations of the amino group could yield a diverse library of new compounds.
Fluorine as a Synthetic Handle: Investigating nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom acts as a leaving group, could provide a pathway to a different class of substituted pyridines.
Integration of Advanced Computational Modeling with Experimental Synthetic Design
Modern organic chemistry increasingly benefits from the synergy between computational and experimental work. nih.gov For this compound, computational tools can accelerate discovery and deepen understanding.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to determine properties like HOMO/LUMO energies and atomic charges. nih.gov This data helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of experiments and reducing trial-and-error. nih.gov
Mechanism Elucidation: Computational modeling can map out entire reaction pathways, identifying transition states and intermediates. This insight is crucial for optimizing reaction conditions to favor desired products and minimize byproducts.
Virtual Screening: Before synthesis, the properties of hypothetical derivatives of this compound can be calculated. rsc.org This allows researchers to prioritize target molecules with desirable electronic or physical properties, such as those needed for material science applications. rsc.org
Table 2: Hypothetical Calculated Properties to Guide Synthesis
| Property | Definition | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values suggest greater nucleophilicity and ease of oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest greater electrophilicity and ease of reduction. |
| Mulliken Charges | Distribution of electron density on each atom | Predicts sites for nucleophilic (positive charge) or electrophilic (negative charge) attack. |
| Bond Dissociation Energy | Energy required to break a specific bond | Can predict the lability of certain groups, e.g., C-F vs. C-H bonds. |
Machine Learning Applications in Optimizing Pyridinamine Synthesis and Derivatization
The complexity of modern synthetic reactions, with their numerous variables (catalyst, solvent, temperature, concentration), makes them ideal candidates for optimization by machine learning (ML). nih.govfrontiersin.org
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore a large reaction space to identify optimal conditions for yield, purity, or cost-effectiveness. nih.govnih.gov These algorithms can be integrated with automated flow chemistry platforms to create self-optimizing systems that run experiments, analyze results, and decide on the next set of conditions autonomously. researchgate.netresearchgate.net
Predictive Synthesis: By training on vast databases of known reactions, ML models can predict the likely outcome of a planned reaction or even suggest a complete synthetic pathway for a target molecule (retrosynthesis). frontiersin.org This can save significant time and resources in the planning phase of research.
Hybrid Models: A "science-guided machine learning" (SGML) approach combines first-principle scientific models with data-driven ML. arxiv.org This hybrid method ensures that ML predictions are scientifically consistent and can be more accurate, especially when experimental data is sparse. arxiv.org
Cross-Disciplinary Methodological Advancements at the Interface of Organic and Material Sciences
The unique properties conferred by the fluorine atom—such as enhanced thermal stability, lipophilicity, and altered electronic character—make this compound an attractive building block for advanced materials. mdpi.com
Future research will explore its integration into:
Organometallic Chemistry: The pyridine nitrogen can act as a ligand for metal centers, opening up applications in catalysis or creating novel organometallic materials with unique electronic or magnetic properties. mdpi.com The substitution of phenyl groups with moieties like ferrocene (B1249389) in drug molecules has been shown to sometimes enhance pharmacodynamic profiles. mdpi.com
Organic Electronics: Fluorinated aromatic compounds are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The specific electronic properties of this compound could be tuned through derivatization to create materials with targeted charge-transport characteristics.
Crystal Engineering: The ability to form specific intermolecular interactions, such as hydrogen bonds, makes this molecule a candidate for designing co-crystals with tailored physical properties like solubility or melting point. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
